molecular formula C20H18O7 B011715 Shuterone B CAS No. 105454-03-3

Shuterone B

Cat. No.: B011715
CAS No.: 105454-03-3
M. Wt: 370.4 g/mol
InChI Key: YCKRFEBXJFABIS-CWVNLOTRSA-N
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Description

Shuterone B (CAS: 105454-03-3) is a bioactive compound with the IUPAC name (2R)-7α-(2,4-Dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6α-dihydroxy-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one . It belongs to the furo-benzopyran class, characterized by a fused furan and benzopyran ring system with hydroxyl and methylethenyl substituents. However, specific functional data (e.g., mechanism of action, clinical efficacy) remain uncharacterized in current publications.

Properties

CAS No.

105454-03-3

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1

InChI Key

YCKRFEBXJFABIS-CWVNLOTRSA-N

SMILES

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O

Canonical SMILES

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Sculponeatin B

  • CAS : 85287-60-1
  • Molecular Formula : C20H24O6
  • Molecular Weight : 360.4010 g/mol .
  • Comparison :
    • Both compounds feature oxygen-rich heterocyclic frameworks. Sculponeatin B’s molecular formula suggests similarities in ring systems, though its exact structure is unspecified.
    • Shuterone B’s dihydroxyphenyl and methylethenyl groups may confer distinct solubility and reactivity compared to Sculponeatin B.

Coumarin Derivatives

  • Example : Coumarin (CAS: 91-64-5)
  • Comparison :
    • This compound’s benzopyran core resembles coumarin’s benzopyrone structure. However, this compound’s additional hydroxyl and methylethenyl groups may enhance its binding affinity to biological targets, such as enzymes or receptors .

Functional Analogs

Low Molecular Weight Heparins (LMWHs)

  • Example: Enoxaparin (CAS: 9005-49-6)
  • Comparison: LMWHs are anticoagulants that inhibit Factor Xa .

Tizanidine-Related Compounds

  • Example : Tizanidine B (USP)
  • Comparison :
    • Tizanidine B is a structural isomer requiring precise separation to avoid side effects . This compound’s stereochemistry (e.g., 2R configuration) may similarly necessitate isomer-specific purification in pharmaceutical applications.

Q & A

Q. What methodologies ensure robust validation of this compound’s purported synergistic effects with existing therapies?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergism. Pair with high-content imaging to assess subcellular effects (e.g., mitochondrial membrane potential). Replicate findings across independent labs to confirm reproducibility.
  • References :

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